beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl

UGT2B7 specificity glucuronidation enzymology Phase II metabolism

beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl (CAS 1138247-37-6), also catalogued as Pentaerythritol Dibromide β-D-Glucuronide or 2,2-Bis(bromomethyl)-1,3-propanediol β-D-Glucopyranosiduronic Acid, is a synthetic, single-entity glucuronide conjugate. It possesses the molecular formula C₁₁H₁₈Br₂O₈ (MW 438.06) and features a β-D-glucopyranosiduronic acid moiety O-linked to a gem‑dibrominated neopentyl aglycone, yielding a chemically defined, chromatographically resolvable monoglucuronide.

Molecular Formula C11H18Br2O8
Molecular Weight 438.06 g/mol
Cat. No. B12339606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl
Molecular FormulaC11H18Br2O8
Molecular Weight438.06 g/mol
Structural Identifiers
SMILESC(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O
InChIInChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7+,8-,10+/m0/s1
InChIKeyJQFPAHSMEUXVKF-XWIWCORWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl (BMP Glucuronide): A Defined-Configuration Phase II Metabolite Standard for Procurement


beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl (CAS 1138247-37-6), also catalogued as Pentaerythritol Dibromide β-D-Glucuronide or 2,2-Bis(bromomethyl)-1,3-propanediol β-D-Glucopyranosiduronic Acid, is a synthetic, single-entity glucuronide conjugate . It possesses the molecular formula C₁₁H₁₈Br₂O₈ (MW 438.06) and features a β-D-glucopyranosiduronic acid moiety O-linked to a gem‑dibrominated neopentyl aglycone, yielding a chemically defined, chromatographically resolvable monoglucuronide . It serves as the authentic Phase II metabolite of the brominated flame retardant 2,2‑Bis(bromomethyl)-1,3-propanediol (BMP) and is employed as a reference standard in ADME, bioanalytical method development, and glucuronidation enzymology studies [1].

Why Generic Glucuronide Substitution Fails for BMP Glucuronide: Evidence of Unique Enzymatic Specificity and Species-Divergent Pharmacokinetics


BMP glucuronide cannot be replaced by a generic aliphatic or aryl glucuronide standard because its formation displays extreme, quantifiable interspecies divergence and exclusive human UGT isoform dependence not observed with structurally analogous conjugates. Rat hepatic microsomes glucuronidate BMP at a rate 90-fold greater than human microsomes, a disparity not reported for common comparator glucuronides such as bromophenol glucuronides, which are processed by multiple UGT isoforms including UGT1A6, UGT1A1, and UGT1A8 [1][2]. Furthermore, among all tested human recombinant UGT enzymes, only UGT2B7 exhibits detectable activity toward BMP, whereas bromophenol glucuronidation is catalyzed by a panel of UGT1A and UGT2B enzymes [1]. This single-isoform dependence makes BMP glucuronide uniquely sensitive to UGT2B7 polymorphisms and enzyme kinetics in a manner that broader-specificity glucuronides are not, rendering generic substitution scientifically invalid for quantitative bioanalytical or pharmacokinetic applications [3].

Quantitative Differentiation Evidence for beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl: Head-to-Head Comparator Data


Human UGT Isoform Exclusivity: BMP Glucuronide Formation Catalyzed Only by UGT2B7 vs. Multi-UGT Substrate Profiles of Comparator Glucuronides

Among a panel of expressed human UGT enzymes, only UGT2B7 catalyzed detectable BMP glucuronide formation. This contrasts sharply with bromophenol glucuronides, where 4-bromophenol is glucuronidated predominantly by UGT1A6 and 2,4-dibromophenol by UGT1A1, UGT1A6, and UGT1A8 [1][2]. No other human UGT isoform (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B15, UGT2B17) displayed quantifiable activity toward BMP [1].

UGT2B7 specificity glucuronidation enzymology Phase II metabolism

Interspecies Glucuronidation Rate: 90-Fold Rat-vs-Human Difference vs. Narrower Species Gaps in Comparator Aliphatic Glucuronides

The rate of BMP glucuronidation by rat hepatic microsomes was 90-fold greater than that of human hepatic microsomes when measured under identical incubation conditions (UDPGA-supplemented, normalized protein concentration) [1]. This 90-fold rat/human ratio exceeds the species differences typically observed for other aliphatic alcohol glucuronides, where rat/human activity ratios more commonly range from 2- to 10-fold depending on substrate structure [2]. Human intestinal microsomes showed even lower activity than human hepatic microsomes, reinforcing the uniquely poor human glucuronidation capacity for this substrate [1].

species scaling hepatic microsomes ADME prediction

Metabolic Fate Exclusivity: BMP Glucuronide as the Sole Detectable Metabolite vs. Multi-Pathway Metabolism of Comparator Brominated Compounds

When BMP was incubated with freshly isolated rat hepatocytes or cryopreserved human hepatocytes, BMP monoglucuronide was the only metabolite detected by HPLC-UV/Vis-radiometric analysis; no oxidative (Phase I) metabolites, sulfate conjugates, or glutathione adducts were observed [1]. This contrasts with bromophenol metabolism, where both glucuronide and sulfate conjugates are identified as major urinary metabolites, and with tetrabromobisphenol A, which yields glucuronides, sulfates, and multiple Phase I oxidation products [2][3].

metabolic profiling Phase II exclusivity hepatocyte incubation

Aqueous Solubility Gain vs. Parent BMP: Glucuronide Conjugate Enables Direct Aqueous Bioanalytical Handling Unavailable with the Aglycone

The parent aglycone 2,2-Bis(bromomethyl)-1,3-propanediol (BMP; CAS 3296-90-0) exhibits limited water solubility of <1 mg/mL at 66°F (approximately <2.3 mM) . In contrast, the glucuronide conjugate (CAS 1138247-37-6) is reported by suppliers to have excellent water solubility in powder form . This solubility enhancement—attributable to the ionized carboxylate group (pKa ~3–4) of the glucuronic acid moiety at physiological pH—eliminates the need for organic co-solvents (e.g., DMSO, methanol) during aqueous bioanalytical method preparation, reducing solvent-induced matrix effects in LC-MS/MS assays [1].

aqueous solubility bioanalytical workflow formulation compatibility

Storage Stability Requirements: Glucuronide Moiety Demands Controlled Conditions Absent from Parent Compound Procurement

The glucuronide conjugate requires storage at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the glycosidic bond and liberation of free glucuronic acid; stability must be monitored monthly via HPLC for degradation products . In contrast, the parent BMP (CAS 3296-90-0) is stable at –20°C without the same hydrolytic degradation risk, as it lacks the labile glycosidic linkage . This differential storage requirement is a direct consequence of the O-glycosidic bond connecting the glucuronic acid to the aglycone via the primary alcohol, making the conjugate susceptible to acid- and enzyme-catalyzed hydrolysis that the parent compound does not undergo .

compound stability storage conditions quality control

Biliary Excretion Profile: >50% Hepatobiliary Export within 6 Hours in Rats vs. Predominantly Renal Excretion of Comparator Glucuronides

Following intravenous administration of BMP (15 mg/kg) to male Fischer-344 rats, the hepatic BMP glucuronide was primarily exported into bile, with >50% of the dose recovered in bile within 6 hours [1]. This predominance of biliary excretion contrasts with the disposition of many phenolic glucuronides (e.g., bromophenol glucuronides), which are excreted predominantly via the renal route into urine [2]. The BMP glucuronide subsequently undergoes enterohepatic recycling, contributing to a prolonged elimination profile with ultimate urinary excretion of the recycled fraction [1].

biliary excretion enterohepatic recycling disposition kinetics

Procurement-Ready Application Scenarios for beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl


UGT2B7-Specific Reaction Phenotyping and Enzyme Kinetic Studies

This compound serves as a sole-substrate probe for UGT2B7 activity, given that among all tested human UGT isoforms only UGT2B7 catalyzes its formation [1]. Researchers can use chemically synthesized BMP glucuronide as an authentic product standard to quantify UGT2B7 activity in recombinant enzyme systems, human liver microsomes, or hepatocyte incubations without interference from other UGT isoforms. This isoform exclusivity—demonstrated by the absence of detectable activity in UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B15, and UGT2B17—is not replicated by any other commercially available glucuronide standard [1].

Human Biomonitoring LC-MS/MS Method Development and Quantitative Exposure Assessment

The 90-fold species divergence in glucuronidation rate (rat >> human) [1] and the exclusive metabolic fate of BMP to its monoglucuronide [2] make the authentic glucuronide standard indispensable for developing sensitive, matrix-validated LC-MS/MS methods for human urine and plasma biomonitoring. Unlike bromophenol glucuronides, which are accompanied by sulfate conjugates requiring dual-analyte methods, BMP glucuronide quantification provides a single-analyte readout of integrated exposure, simplifying assay development and validation [2].

In Vitro-to-In Vivo Extrapolation (IVIVE) and Species Scaling Model Calibration

The quantitative in vitro intrinsic clearance data—specifically the 90-fold rat/human microsomal rate difference and the >50% biliary excretion fraction within 6 hours in rats [1]—enable this compound to serve as a calibrated reference standard for building physiologically based pharmacokinetic (PBPK) models of brominated aliphatic compounds. Procurement of the pure glucuronide standard is essential for establishing the LC-MS response factor needed to back-calculate in vivo metabolite concentrations from microsomal incubation data [2].

Reference Standard for Glucuronide Conjugate Stability and Storage Protocol Development

The established storage protocol for this compound—–20°C, airtight, light-protected, under inert gas with monthly HPLC stability monitoring [1]—makes it a benchmark reference for laboratories developing standard operating procedures for labile glucuronide reference materials. Its defined degradation pathway (hydrolysis to free glucuronic acid detectable by HPLC) provides a well-characterized stability challenge useful for validating storage and handling protocols applicable to other O-glycosidic glucuronide standards [1].

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